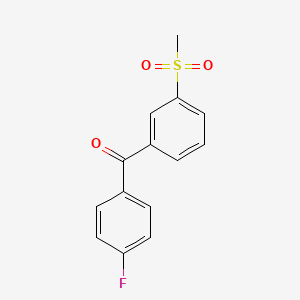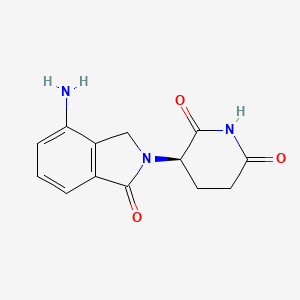
(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Vue d'ensemble
Description
“(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione” is a member of isoindoles . It has the molecular formula C13H13N3O3 .
Molecular Structure Analysis
The molecular weight of this compound is 259.26 g/mol . The IUPAC name is (3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione . The InChI is InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 614.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 91.1±3.0 kJ/mol, and the flash point is 325.1±31.5 °C . The index of refraction is 1.672, and the molar refractivity is 66.5±0.3 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Treatment of Non-Hodgkin Lymphoma (NHL)
Lenalidomide has shown clinical efficacy in the treatment of NHL . It is used in combination with Rituximab (R2) for the treatment of relapsed/refractory follicular, marginal zone, or mantle cell lymphoma . The combination has shown high activity in both frontline and relapsed/refractory NHL .
Treatment of Multiple Myeloma (MM)
Lenalidomide has been found effective in the treatment of MM . It is often used in combination with other drugs for the treatment of this condition.
Treatment of Chronic Lymphocytic Leukemia (CLL)
Lenalidomide has shown promise in the treatment of CLL . It is often used in combination with other drugs for the treatment of this condition.
Treatment of Myelodysplastic Syndromes (MDS)
Lenalidomide has shown clinical efficacy in the treatment of MDS . It is often used in combination with other drugs for the treatment of this condition.
Treatment of Waldenstrom’s Macroglobulinemia
Lenalidomide has shown promise in the treatment of Waldenstrom’s macroglobulinemia . It is often used in combination with other drugs for the treatment of this condition.
Treatment of Myelofibrosis with Myeloid Metaplasia
Lenalidomide has shown clinical efficacy in the treatment of myelofibrosis with myeloid metaplasia . It is often used in combination with other drugs for the treatment of this condition.
Treatment of Primary Systemic Amyloidosis
Lenalidomide has shown promise in the treatment of primary systemic amyloidosis . It is often used in combination with other drugs for the treatment of this condition.
Anti-Angiogenic Effects
Independent of its immunomodulatory effects, lenalidomide mediates anti-angiogenic effects by inhibiting angiogenic growth factors released by tumor cells, such as vascular endothelial growth factor (VEGF), basic fibroblastic-growth factor (BFGF), and hepatocyte-growth factor .
Mécanisme D'action
Target of Action
Lenalidomide, also known as ®-3-(4-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione, primarily targets the E3 ubiquitin ligase complex protein, cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a critical pathway in cellular protein degradation .
Mode of Action
Lenalidomide modulates the substrate specificity of the cereblon E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of two B-cell transcription factors, IKZF1 and IKZF3, by cereblon . This leads to the proteasomal degradation of these transcription factors .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 transcription factors disrupts the normal functioning of B-cells, leading to cell death . This is particularly effective in multiple myeloma cells, where these transcription factors are essential for survival . Additionally, lenalidomide has been shown to increase IL-2 production in T lymphocytes and decrease pro-inflammatory cytokines .
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed, with more than 90% of the dose absorbed under fasting conditions . The increase in area under the concentration-time curve (AUC) and maximum concentration (Cmax) is dose-proportional, and interindividual variability in plasma exposure is low to moderate . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Result of Action
The molecular and cellular effects of lenalidomide’s action include the degradation of specific proteins (IKZF1 and IKZF3), leading to cell death in multiple myeloma cells . In addition, lenalidomide has immunomodulatory effects, enhancing the release of interleukin-2 (IL-2) and interferon-γ (IFN-γ) from activated T cells .
Action Environment
The action of lenalidomide can be influenced by various environmental factors. For instance, the presence of food can reduce the AUC by 20% and Cmax by 50% . Renal function is an important factor affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function .
Propriétés
IUPAC Name |
(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTYRUGSSMKFNF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
CAS RN |
874946-00-6 | |
| Record name | Lenalidomide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874946006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LENALIDOMIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1N1FSP2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)

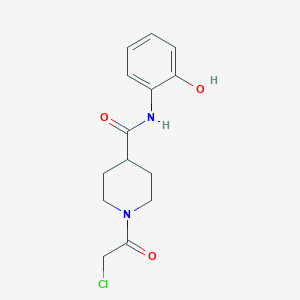
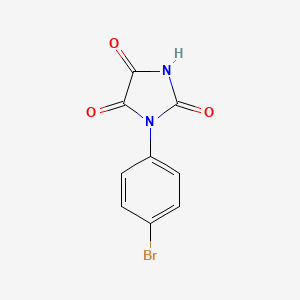
![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)
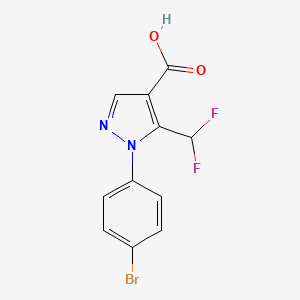


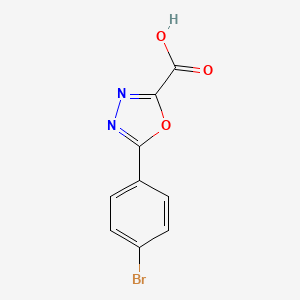
![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)
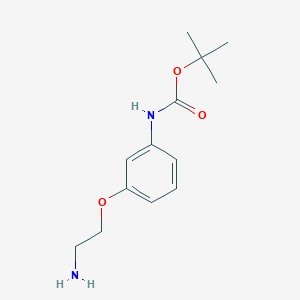
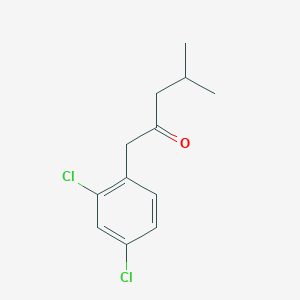
![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)
